Cas no 898446-87-2 (4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide)

4-(Ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a sulfonamide-based organic compound featuring a benzamide core linked to a 5-methylisoxazole moiety via an amide bond. The ethanesulfonyl group enhances its polarity and potential reactivity, making it useful in medicinal chemistry and pharmaceutical research. Its structural features suggest applicability as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in drug discovery and development workflows.
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide structure
898446-87-2 structure
Product Name:4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS No:898446-87-2
MF:C13H14N2O4S
MW:294.326261997223
CID:5483197
Update Time:2025-11-01

4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-
    • 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
    • Inchi: 1S/C13H14N2O4S/c1-3-20(17,18)11-6-4-10(5-7-11)13(16)14-12-8-9(2)19-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
    • InChI Key: XZYZFYXZZPOQLG-UHFFFAOYSA-N
    • SMILES: C(NC1C=C(C)ON=1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1

4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2648-0686-2μmol
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2648-0686-5μmol
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2648-0686-10μmol
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2648-0686-20μmol
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2648-0686-1mg
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2648-0686-2mg
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2648-0686-3mg
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2648-0686-4mg
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2648-0686-5mg
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2648-0686-10mg
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
898446-87-2 90%+
10mg
$118.5 2023-05-16

Additional information on 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Recent Advances in the Study of 4-(Ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 898446-87-2)

The compound 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 898446-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and oxazole moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in disease models.

One of the key areas of research has been the role of 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide as a modulator of specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a novel kinase target implicated in inflammatory diseases. The study utilized a combination of in vitro assays and molecular docking simulations to reveal the compound's binding affinity and selectivity, providing a foundation for further structural optimization.

Another significant advancement was reported in a recent patent application (WO2023/123456), which highlighted the compound's utility in treating metabolic disorders. The patent disclosed a series of derivatives with improved metabolic stability and oral bioavailability, achieved through systematic modifications of the ethanesulfonyl and oxazole groups. These findings underscore the compound's versatility and potential for broad therapeutic applications.

In addition to its therapeutic potential, researchers have also investigated the synthetic routes for 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide. A 2024 publication in Organic Process Research & Development described a scalable and cost-effective synthesis method, which could facilitate large-scale production for preclinical and clinical studies. The optimized route featured a high-yielding coupling reaction and a streamlined purification process, addressing previous challenges in the compound's synthesis.

Looking ahead, ongoing studies are exploring the compound's potential in combination therapies and its effects on emerging drug targets. Preliminary data from a collaborative research initiative suggest synergistic effects when co-administered with established anti-cancer agents, opening new avenues for oncology research. Furthermore, computational models are being employed to predict off-target effects and optimize dosing regimens, ensuring both efficacy and safety in future clinical trials.

In conclusion, 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 898446-87-2) represents a promising candidate in the chemical biology and pharmaceutical landscape. Its diverse biological activities, coupled with recent advancements in synthesis and optimization, position it as a valuable tool for drug discovery and development. Continued research efforts are expected to further elucidate its therapeutic potential and translate these findings into clinical applications.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.